molecular formula C10H21NO6 B091709 N-Butyl-D-gluconamide CAS No. 18375-57-0

N-Butyl-D-gluconamide

Cat. No. B091709
CAS RN: 18375-57-0
M. Wt: 251.28 g/mol
InChI Key: CRYAIAMXDBHCTJ-LURQLKTLSA-N
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Description

“N-Butyl-D-gluconamide” is a chemical compound with the molecular formula C10H21NO6 . It is used in various fields, from detergency to medicine .


Synthesis Analysis

The synthesis of N-Butyl-D-gluconamide and similar compounds has been reported in the literature . A fast procedure for the synthesis of aldonamide-derived glycoconjugates with mechanochemistry has been proposed. The conditions were first optimized with galactonolactone, used as a model lactone, and dodecylamine .


Molecular Structure Analysis

The molecular structure of N-Butyl-D-gluconamide is characterized by the presence of lipophilic alkyl chains linked to hydrophilic sugar heads, conferring them amphiphilic properties . This makes them potential alternatives to petroleum-based surfactants .

Scientific Research Applications

  • N-Butyl-D-gluconamide demonstrates significant amphiphilic properties, which are critical in the formation of hydrogels and gels in various solutions. It exhibits extensive intra- and intermolecular hydrogen bonding, influencing its behavior in different states (Zabel et al., 1986).

  • It plays a role in the synthesis of well-defined glycopolymers via free radical polymerization, indicating its utility in polymer chemistry (Ohno et al., 1998).

  • N-Butyl-D-gluconamide's capability to form and stabilize hydrogels in the presence of nonionic surfactants has potential applications in developing viscosity modifiers (Buerkle et al., 2011).

  • Its involvement in enzyme inhibition, particularly as a competitive inhibitor of β-glucosidase, highlights its significance in biochemical and pharmaceutical research (Ermyn, 1969).

  • The compound is integral in the development of organogels from carbohydrate amphiphiles, showing its utility in creating high viscosity organogels with potential for various industrial applications (Hafkamp et al., 1999).

  • N-Butyl-D-gluconamide is also studied for its inhibitory action on human β-glucosidases and β-galactosidases, indicating its potential in developing treatments for diseases like Gaucher's disease (Chiao et al., 1979).

Future Directions

The future directions for the research and application of N-Butyl-D-gluconamide could involve its use as an alternative to petroleum-based substances . Its synthesis via mechanochemistry is a promising area of research . Further studies are needed to fully understand its properties and potential applications.

properties

IUPAC Name

(2R,3S,4R,5R)-N-butyl-2,3,4,5,6-pentahydroxyhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO6/c1-2-3-4-11-10(17)9(16)8(15)7(14)6(13)5-12/h6-9,12-16H,2-5H2,1H3,(H,11,17)/t6-,7-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYAIAMXDBHCTJ-LURQLKTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314971
Record name N-Butyl-D-gluconamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl-D-gluconamide

CAS RN

18375-57-0
Record name N-Butyl-D-gluconamide
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Record name N-Butyl-D-gluconamide
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Record name N-Butyl-D-gluconamide
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Record name N-butyl-D-gluconamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MAJ Ermyn - Australian Journal of Biological Sciences, 1969 - CSIRO Publishing
… In particular, it has' been shown directly that N-butyl-D-gluconamide can act as an acceptor for glucosyl transfer and indirectly, by extrapolation from the behaviour of related compounds…
Number of citations: 5 www.publish.csiro.au
A van Wijk, A Siebum, R Schoevaart, T Kieboom - Carbohydrate research, 2006 - Elsevier
… The solvent was removed by evaporation in vacuo to give 6-butylimino-4,6-dideoxy-β-d-galacto-hex-4-enopyranosyl-(1→4)-N-butyl-d-gluconamide (10) as a brown solid. C NMR …
Number of citations: 31 www.sciencedirect.com
A Bil, B Abdellahi, G Pourceau, A Wadouachi - Sustainable Chemistry, 2022 - mdpi.com
Sugar amides, such as aldonamides, are interesting, sugar-based molecules used in various fields, from detergency to medicine. Nevertheless, their valorization, especially as …
Number of citations: 4 www.mdpi.com
R Gonves-Pereira, JA Figueiredo, SD Lucas… - Medicinal …, 2023 - ingentaconnect.com
Introduction: Alzheimer’s disease is a multifactorial syndrome, which is not yet fully understood, causing memory loss, dementia, and, ultimately, death. Acetylcholinesterase inhibitors …
Number of citations: 3 www.ingentaconnect.com
MIP Reis, AD Gonçalves, FC da Silva, AK Jordão… - Carbohydrate …, 2012 - Elsevier
A series of 13 d-gluconamides were synthesized in moderate to good yields and evaluated as green scale inhibitors. The crystal structures of two compounds were determined by X-ray …
Number of citations: 9 www.sciencedirect.com
MR Birck, A Husain, GY Sheflyan, B Ganem… - Bioorganic & medicinal …, 2001 - Elsevier
… N-Butyl-d-gluco(thio)amide 12 was synthesized from the known N-butyl-d-gluconamide by reaction with trimethylsilyl chloride, followed by Lawesson's reagent and hydrolysis in …
Number of citations: 2 www.sciencedirect.com

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